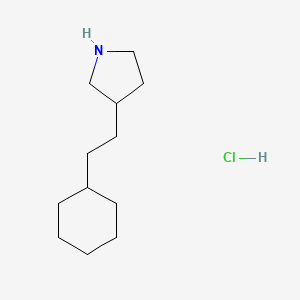

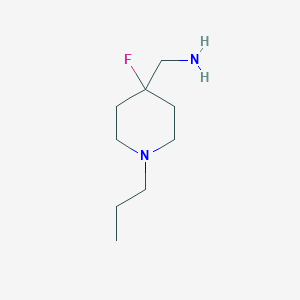

4-Benzylazepane hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hydrochlorination and Solvation Studies

The hydrochlorination of 4-benzylaniline in chlorobenzene to produce 4-benzylaniline hydrochloride has been examined through spectroscopic and computational analysis. This research involved characterizing the reagent and product using techniques such as FTIR and H NMR spectroscopy, X-ray diffraction, and evaluating lattice energies through the PIXEL method. The study provides insights into the specific intermolecular interactions contributing to total lattice energy and their correlation with solubility measurements (Gibson et al., 2009). Further investigation into the solvation and dissociation of 4-benzylaniline hydrochloride in chlorobenzene revealed the liberation of 4-benzylaniline under specific conditions, advancing the understanding of solvated hydrogen chloride's role in controlling interconnecting equilibria (Gibson et al., 2014).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of environmental pollutants has utilized similar compounds. For instance, Fe-doped TiO2 nanoparticles were synthesized and evaluated for their efficacy in degrading 2,4-Dichlorophenoxyacetic acid (2,4-D) from aqueous solutions under UV and sunlight irradiation. Although not directly related to 4-Benzylazepane hydrochloride, this study demonstrates the broader context of using hydrochloride salts in environmental remediation efforts, highlighting the potential for 4-Benzylazepane hydrochloride in similar applications (Ebrahimi et al., 2020).

Catalytic Applications

Another area of application involves catalysis, where 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a salt with a similar structural motif to 4-Benzylazepane hydrochloride, was used as a recyclable catalyst for the acylation of inert alcohols and phenols. This research offers insight into the potential catalytic roles of 4-Benzylazepane hydrochloride, exploring the reaction mechanism and the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride intermediates (Liu et al., 2014).

Corrosion Inhibition Studies

In the field of corrosion science, a newly synthesized glycine derivative (GlyD1), which shares structural similarities with 4-Benzylazepane hydrochloride, was used to control mild steel corrosion in concentrated H2SO4 solutions. The study's findings on inhibition efficiency, adsorption behavior, and free energy changes provide a framework for understanding how 4-Benzylazepane hydrochloride might function as a corrosion inhibitor in similar chemical environments (Amin & Ibrahim, 2011).

Safety and Hazards

While specific safety and hazard information for 4-Benzylazepane hydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

4-benzylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCVVRYORXMNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylazepane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)

![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)

![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)